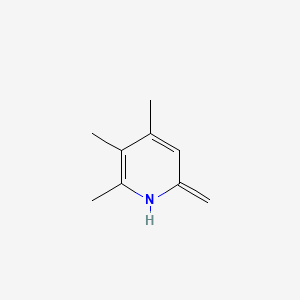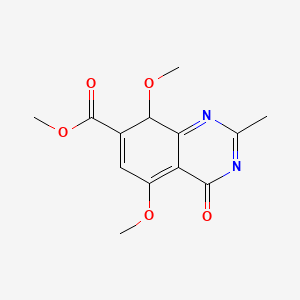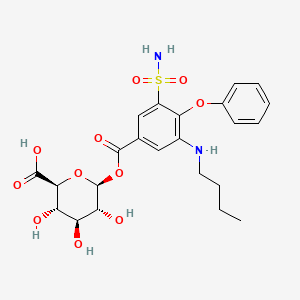![molecular formula C4H2N5NaO B589128 sodium;5H-imidazo[4,5-d]triazin-4-olate CAS No. 1797817-35-6](/img/structure/B589128.png)
sodium;5H-imidazo[4,5-d]triazin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5H-imidazo[4,5-d]triazin-4-olate, also known as sodium 5H-imidazole-4-carboxylate, is a commonly used reagent in organic synthesis. It is a white, crystalline solid with a melting point of around 200°C and a decomposition point of around 300°C. It is a versatile reagent, and is used in a variety of organic syntheses, including the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Cosmetics and Dermatology
2-Azahypoxanthine has shown potential as a cosmetic ingredient . It has been found to stimulate human epidermal cell proliferation and increase the gene expression of various proteins involved in skin barrier functioning . This makes it potentially useful in skincare products aimed at improving skin health and appearance .
Biological Research
The compound is available for scientific research purposes . It can be used in various biological experiments and studies, potentially contributing to our understanding of cellular processes and mechanisms .
Plant Growth Regulation
2-Azahypoxanthine and its derivatives have been used in the synthesis of plant growth regulators . These compounds can influence the growth and development of plants, making them potentially useful in agriculture and horticulture .
Heterocyclic Compound Synthesis
Both triazines and tetrazines, which include compounds like 2-Azahypoxanthine, are significant moieties in biologically important molecules . They have provided a new dimension to the design of biologically important organic molecules .
Fluorescent Probes
Imidazo[4,5] fused compounds have been used in the development of fluorescent probes for specific recognition of ATP . These probes can be used in biological research to study ATP-related processes .
Medicinal Applications
Triazine and tetrazine molecules, which include compounds like 2-Azahypoxanthine, have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Mécanisme D'action
Target of Action
It’s known that this compound has a significant impact on plant growth , suggesting that its targets may be involved in plant growth regulation.
Mode of Action
It’s known to be a major degradation product of dacarbazine , which might suggest a similar mode of action
Biochemical Pathways
2-Azahypoxanthine (AHX) is synthesized in the fungus Lepista sordida through a unique biosynthetic pathway . The key nitrogen sources responsible for the formation of its unusual, nitrogen-rich 1,2,3-triazine moiety are reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS) . RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces AHX in the fungus .
Pharmacokinetics
Given its role as a degradation product of dacarbazine , it might share similar pharmacokinetic properties
Result of Action
2-Azahypoxanthine Sodium Salt has been found to have beneficial effects on plant growth . It was first isolated as a fairy ring-inducing compound in the fungus Lepista sordida . Fairy rings are a naturally occurring phenomenon where a ring of mushrooms grows in a circular pattern, often enhancing the growth of plants within the ring .
Propriétés
IUPAC Name |
sodium;5H-imidazo[4,5-d]triazin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYVSIZRFNAOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N5NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5H-imidazo[4,5-d]triazin-4-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)
